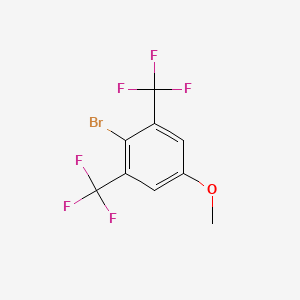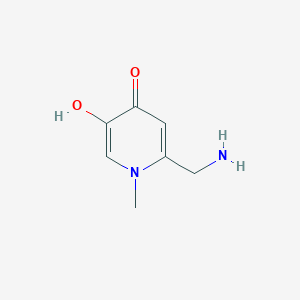
3-Bromo-4-methyl-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring
Applications De Recherche Scientifique
3-Bromo-4-methyl-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3-Bromo-4-methyl-5-(trifluoromethyl)aniline are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound interacts with its targets via covalent bonding, facilitated by the presence of the bromine atom .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be elucidated. It has been used in the preparation of certain compounds, suggesting potential involvement in the suzuki–miyaura coupling pathway .
Pharmacokinetics
Given its molecular weight of 25405 , it is likely to have good bioavailability as compounds with a molecular weight below 500 generally have good absorption and permeability.
Analyse Biochimique
Biochemical Properties
3-Bromo-4-methyl-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of compounds like 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, which are essential for understanding its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation and changes in gene expression. Understanding these molecular mechanisms is crucial for developing targeted therapies and improving the efficacy of existing treatments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies. These temporal effects can provide insights into the compound’s potential as a therapeutic agent and its suitability for long-term use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, as well as toxic or adverse effects at high doses. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in metabolism and its potential impact on overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are important factors for its therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function. Understanding the subcellular localization is essential for developing targeted therapies and improving the compound’s therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)aniline typically involves the bromination of 4-methyl-5-(trifluoromethyl)aniline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the aniline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-Amino-5-bromobenzotrifluoride
Comparison: Compared to its analogs, 3-Bromo-4-methyl-5-(trifluoromethyl)aniline is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Propriétés
IUPAC Name |
3-bromo-4-methyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-4-6(8(10,11)12)2-5(13)3-7(4)9/h2-3H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEKDYDTVBYPGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)
![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)
![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)




![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)
![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)
